molecular formula C7H11NO3 B13516522 rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B13516522
M. Wt: 157.17 g/mol
InChI Key: IUCFQVNSGQWKRI-FSPLSTOPSA-N
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Description

rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid: is a complex organic compound with a unique structure that includes a hexahydro-furo-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, including the formation of the furo-pyrrole ring system. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired ring structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the compound .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison: rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)7-3-8-1-5(7)2-11-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m0/s1

InChI Key

IUCFQVNSGQWKRI-FSPLSTOPSA-N

Isomeric SMILES

C1[C@H]2COC[C@]2(CN1)C(=O)O

Canonical SMILES

C1C2COCC2(CN1)C(=O)O

Origin of Product

United States

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